Product packaging for Ezetimibe-d4 Diol Impurity(Cat. No.:)

Ezetimibe-d4 Diol Impurity

Cat. No.: B1160632
M. Wt: 417.48
Attention: For research use only. Not for human or veterinary use.
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Description

Ezetimibe-d4 Diol Impurity is a high-purity, deuterium-labeled isotope of the Ezetimibe Diol Impurity, specifically designed for use in pharmaceutical research and development . This compound serves as a critical internal standard in mass spectrometry-based assays, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), where it enables the precise and accurate quantification of Ezetimibe and its related metabolites in complex biological matrices . The incorporation of four deuterium atoms (D4) provides a distinct mass shift that eliminates analytical interference, ensuring reliable data for pharmacokinetic, metabolism, and impurity profiling studies. As an impurity reference standard, it is essential for monitoring and controlling the quality of the active pharmaceutical ingredient (API) Ezetimibe, a well-established cholesterol absorption inhibitor . Ezetimibe itself works by selectively blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, thereby reducing the absorption of dietary cholesterol . The use of this deuterated diol impurity allows researchers to identify and quantify the formation of this specific degradant during drug product formulation, stability testing, and forced degradation studies, in compliance with stringent regulatory guidelines . The product is supplied as a solid powder with a typical purity of 98% or higher and should be stored refrigerated or frozen (2-8°C), protected from air and light to ensure long-term stability . This product is intended for research and analysis purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₄H₂₁D₄F₂NO₃

Molecular Weight

417.48

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol-d4

Origin of Product

United States

Deuterated Impurities in Pharmaceutical Research

Specific Applications of Deuterated Impurities

Deuterated impurities, which are often synthesized as byproducts or intentionally created for analytical purposes, have specific and vital applications in pharmaceutical analysis.

Use as Analytical Reference Standards

Deuterated compounds, including impurities like Ezetimibe-d4 Diol Impurity, serve as invaluable analytical reference standards, particularly as internal standards in mass spectrometry-based bioanalysis. clearsynth.comsplendidlab.comaptochem.com An internal standard is a compound of known concentration that is added to a sample before analysis. chromatographyonline.com It helps to correct for variations that can occur during sample preparation, injection into the analytical instrument, and the ionization process in the mass spectrometer. aptochem.comchromatographyonline.com

The ideal internal standard has physicochemical properties very similar to the analyte of interest. aptochem.com Deuterated versions of the analyte are considered the "gold standard" for this purpose because they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to their non-deuterated counterparts. splendidlab.comaptochem.com However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for accurate quantification of the target analyte. scioninstruments.com The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical methods. tandfonline.com

Calibration and Quantification in Trace Analysis

In trace analysis, where the concentration of a substance is very low, accurate quantification is a significant challenge. musechem.com Deuterated internal standards are essential for constructing reliable calibration curves and accurately quantifying trace levels of drugs and their metabolites in complex biological matrices like blood, plasma, or urine. clearsynth.commdpi.com

A calibration curve is generated by plotting the ratio of the analyte's signal to the internal standard's signal against the known concentrations of the analyte in a series of standards. chromatographyonline.com This ratio-based approach effectively compensates for losses during sample processing and fluctuations in instrument performance. clearsynth.commusechem.com By adding a known amount of the deuterated standard to the unknown sample, the concentration of the analyte can be precisely determined by comparing its response ratio to the calibration curve. clearsynth.com This method significantly improves the accuracy and precision of quantitative analysis, especially at low concentrations. musechem.com

Method Development and Validation with Isotopic Standards

The development and validation of analytical methods are critical steps in ensuring the reliability and reproducibility of bioanalytical data. mdpi.com The use of isotopically labeled internal standards is a cornerstone of robust method development and validation. clearsynth.commdpi.com

During method development, deuterated standards help in optimizing various parameters, such as extraction efficiency and chromatographic separation. clearsynth.com For a method to be considered validated, it must meet specific criteria for linearity, accuracy, precision, and stability. mdpi.com The inclusion of a deuterated internal standard helps to demonstrate the method's robustness by compensating for matrix effects—the interference from other components in the sample matrix that can suppress or enhance the analyte's signal. clearsynth.commdpi.com International guidelines for bioanalytical method validation often recommend or require the use of stable isotope-labeled internal standards to ensure the quality and integrity of the data submitted to regulatory authorities. nih.gov

Considerations for Deuterated Impurity Synthesis and Purity

The synthesis and purity of deuterated impurities used as analytical standards are of paramount importance. The synthesis of these compounds can be a complex, multi-step process. researchgate.net It is crucial to ensure that the final product has a high degree of isotopic enrichment, meaning a high percentage of the desired isotope (e.g., deuterium) is incorporated at the specified positions in the molecule. researchgate.net

The chemical purity of the deuterated standard is equally critical. tandfonline.com The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration in the sample, resulting in erroneous data. tandfonline.com Therefore, rigorous purification techniques, such as preparative high-performance liquid chromatography (HPLC), are often employed to ensure the standard is free from significant levels of the non-deuterated form and other impurities. researchgate.netsymeres.com The purity of the reference standard should be thoroughly characterized and documented. tandfonline.comacs.org

Ezetimibe D4 Diol Impurity: Formation Pathways and Degradation Mechanisms

Overview of Ezetimibe (B1671841) Degradation Chemistry

Ezetimibe is a lipid-lowering agent that is susceptible to degradation under various stress conditions, particularly hydrolysis. nih.govovid.com Forced degradation studies, which are crucial for understanding the intrinsic stability of a drug molecule, reveal that ezetimibe is most labile under hydrolytic conditions, especially in neutral and alkaline environments. nih.govovid.comijddr.in The degradation pathways often involve the hydrolysis of the β-lactam (azetidinone) ring, which is a key structural feature of the molecule. researchgate.netnih.gov

Under stress testing, ezetimibe has been shown to degrade into several products. The specific number and nature of these degradation products depend on the conditions applied, such as pH, temperature, and the presence of oxidizing agents or light. tandfonline.comindexcopernicus.com While the drug shows significant instability in acidic and basic solutions, it is generally found to be relatively stable under oxidative, thermal, and photolytic stress. nih.govovid.comresearchgate.nettandfonline.com The characterization of these degradation products is essential for developing stability-indicating analytical methods and ensuring the quality and purity of ezetimibe drug substances and products. nih.govtandfonline.com

Identification of Stress-Induced Degradation Pathways for Ezetimibe

Forced degradation studies are performed under more severe conditions than standard stability testing to understand the degradation pathways of a drug. For ezetimibe, these studies have been conducted under conditions of hydrolysis, oxidation, photolysis, and thermal stress as recommended by the International Council for Harmonisation (ICH) guidelines. ovid.comresearchgate.net

Ezetimibe undergoes degradation when subjected to acidic conditions. tandfonline.com The extent of degradation and the specific impurities formed can vary based on the acid concentration and temperature.

In one study, exposing ezetimibe to 1.0 M HCl at 60°C for 24 hours resulted in the formation of two primary degradation products, designated as Imp-A and Imp-C. tandfonline.com

Another investigation using 0.1N HCl in a 50% methanolic solution at 60°C showed up to 71.3% degradation over 120 minutes, yielding three distinct degradants. indexcopernicus.comresearchgate.net

A separate study observed the formation of five different degradation products under acidic stress conditions. researchgate.net

The primary mechanism under acidic conditions involves the hydrolysis of the amide bond in the β-lactam ring. researchgate.net

Table 1: Summary of Ezetimibe Degradation under Acidic Hydrolysis

Stress Condition Duration Temperature Observations Reference
1.0 M HCl 24 hours 60°C Formation of two degradation products (Imp-A, Imp-C). tandfonline.com
1N HCl 3 hours 60°C 11.6% - 12.4% degradation observed.

Ezetimibe is particularly unstable under alkaline conditions, showing rapid and extensive degradation. nih.govijddr.inindexcopernicus.com The β-lactam ring is highly susceptible to cleavage by hydroxide ions.

Studies have shown that in 0.1 M NaOH at 60°C, ezetimibe degraded to form three impurities (Imp-A, Imp-B, and Imp-D). tandfonline.com

A more rapid degradation was observed in 50% methanolic 0.1 N NaOH at 60°C, where the drug was completely converted into five different degradants within 30 minutes. indexcopernicus.com

The degradation process in alkaline solution can involve a recyclization mechanism, leading to the formation of a tetrahydropyran analog. researchgate.netakjournals.comresearchgate.net Another identified degradation product under these conditions is an m-fluoroaniline analog. akjournals.com

The rate of degradation is significantly faster in alkaline conditions compared to acidic or neutral hydrolysis. ijddr.inindexcopernicus.com At a pH above 12.5, hydrolysis can lead to different products compared to milder alkaline conditions (pH < 12.5). nih.gov

Table 2: Summary of Ezetimibe Degradation under Alkaline Hydrolysis

Stress Condition Duration Temperature Observations Reference
0.1 M NaOH 18 hours 60°C Formation of three degradation products (Imp-A, Imp-B, Imp-D). tandfonline.com
1N NaOH Not Specified Not Specified 13.5% - 13.6% degradation observed.
0.1 N NaOH (50% methanolic) 30 minutes 60°C Complete degradation into five degradants. indexcopernicus.com

The stability of ezetimibe under oxidative stress appears to vary depending on the experimental conditions, though several studies report it to be quite stable. nih.govovid.comtandfonline.com

In one detailed study, no degradation was observed when ezetimibe was subjected to 3% hydrogen peroxide at room temperature for 4 hours. tandfonline.com Other reports also confirm its stability against oxidation. nih.govovid.com

Conversely, a different study reported approximately 15.8% degradation when the drug was exposed to 30% hydrogen peroxide.

Another report noted 6.3% degradation under oxidative stress, indicating that the drug's stability can be dependent on the strength of the oxidizing agent and other conditions. akjournals.com

Table 3: Summary of Ezetimibe Degradation under Oxidative Conditions

Stress Condition Duration Temperature Observations Reference
3% H₂O₂ 4 hours Room Temp. No degradation observed. tandfonline.com
30% H₂O₂ Not Specified Not Specified 15.8% degradation observed.

Ezetimibe generally exhibits good stability when exposed to light. researchgate.nettandfonline.com However, some degradation can occur under specific circumstances.

One study found no degradation when ezetimibe was exposed to UV light (254 nm) for 48 hours. tandfonline.com

Another study reported that while the drug was stable to light in acidic solution, samples in water showed degradation when exposed to sunlight for two days, forming a major product and several minor ones. ovid.com This suggests that the solvent medium can influence photostability. ovid.com

Table 4: Summary of Ezetimibe Photolytic Degradation

Stress Condition Duration Medium Observations Reference
UV light (254 nm) 48 hours Not Specified No degradation observed. tandfonline.com
Sunlight 2 days Water Degradation to one major and several minor products. ovid.com

Ezetimibe is considered to be largely stable under thermal stress conditions. nih.govovid.comresearchgate.nettandfonline.com

Forced degradation studies involving exposure to dry heat at 105°C for 48 hours showed no significant degradation. tandfonline.com

However, other research has indicated some susceptibility to heat. One study reported 16.6% degradation when the drug was exposed to 105°C for 6 hours.

Under thermal stress, the formation of specific impurities, such as a tetrahydropyran analog and an ezetimibe ketone impurity, has also been reported. akjournals.com The inclusion of ezetimibe in cyclodextrin complexes has been shown to improve its thermostability. nih.gov

Table 5: Summary of Ezetimibe Thermal Degradation

Stress Condition Duration Observations Reference
Dry Heat (105°C) 48 hours No degradation observed. tandfonline.com
Dry Heat (105°C) 6 hours 16.6% degradation observed.

Proposed Formation Mechanism of Ezetimibe-d4 Diol Impurity

The formation of the this compound is primarily proposed to occur through the hydrolytic degradation of the parent Ezetimibe-d4 molecule. This process is particularly pronounced under neutral and alkaline conditions, where the β-lactam ring, a core structural feature of ezetimibe, is susceptible to cleavage. nih.govovid.com

The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the strained four-membered ring opens, resulting in the formation of a carboxylate and an amine. Protonation of the carboxylate and the secondary alcohol groups under aqueous conditions yields the final diol impurity, which is chemically identified as (1S,4R)-1-(4-fluorophenyl)-4-[(S)-(4-fluorophenyl)aminomethyl]pentane-1,5-diol, with deuterium (B1214612) atoms incorporated at specific sites.

Forced degradation studies performed on the non-deuterated form of ezetimibe have consistently demonstrated its lability under hydrolytic stress. nih.govovid.com Under alkaline conditions (e.g., 0.1 M NaOH at 80°C), significant degradation of ezetimibe is observed, leading to the formation of multiple degradation products. derpharmachemica.com While the diol impurity is one of several potential degradants, its formation is a direct consequence of the cleavage of the β-lactam ring, a primary degradation pathway for ezetimibe.

The following table summarizes the degradation of Ezetimibe under various stress conditions as reported in forced degradation studies.

Stress ConditionReagents and ConditionsPercentage of DegradationKey Degradation Products
Acidic Hydrolysis 0.1 M HCl, 80°C, 2 hours~10.71%Multiple degradants formed
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 2 hours~1.06% to complete degradationFive degradants, including open-ring structures
Oxidative 30% H2O2, 80°C, 2 hours~1.37%Minor degradation
Thermal Dry heat, 105°C, 48 hoursStable to ~8.25% degradationMinimal degradation
Photolytic UV light (254 nm), 48 hoursStable to ~2.49% degradationMinor degradation products

Elucidation of Deuteration Effects on Degradation Kinetics and Pathways

The introduction of deuterium atoms at specific positions in the Ezetimibe molecule to create Ezetimibe-d4 can have a discernible impact on its degradation kinetics, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org The KIE arises from the fact that a carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed at a slower rate compared to the non-deuterated counterpart.

In the context of the this compound, the effect of deuteration on its formation and further degradation depends on the specific location of the deuterium atoms. If the deuterium atoms are located at or near a site involved in the rate-limiting step of a degradation pathway, a primary or secondary KIE can be observed.

Effects on the Formation of the Diol Impurity:

The primary pathway for the formation of the diol impurity is the hydrolysis of the β-lactam ring. This process, as described in section 3.3, is initiated by a nucleophilic attack on the carbonyl group and does not directly involve the cleavage of a C-H (or C-D) bond as the rate-determining step. Therefore, the rate of formation of the this compound via this hydrolytic pathway is not expected to be significantly altered by a primary kinetic isotope effect.

Effects on Other Degradation Pathways:

The following table outlines the theoretical impact of deuteration on different degradation mechanisms.

Degradation PathwayRate-Determining StepExpected Kinetic Isotope Effect (kH/kD)Impact on Ezetimibe-d4 Degradation
Hydrolysis (β-lactam cleavage) Nucleophilic attack on carbonyl~1 (No significant KIE)Rate of diol impurity formation likely unaffected.
Oxidation (at a deuterated site) C-D bond cleavage>1 (Primary KIE)Slower rate of formation of oxidative degradants.
Enzymatic Metabolism (e.g., P450) C-D bond cleavage>1 (Primary KIE)Slower rate of metabolic clearance.

Synthetic Approaches to Ezetimibe D4 Diol Impurity

Chemical Synthesis Routes of Ezetimibe-d4 Diol Impurity

The synthesis of this compound involves the selective introduction of deuterium (B1214612) atoms into the Ezetimibe (B1671841) diol structure. This is typically achieved by using deuterated reagents at a specific stage of the synthesis of the parent molecule or a related intermediate.

Deuteration Strategies and Reagents

Two main strategies are employed for introducing deuterium into organic molecules:

Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of C-H bonds with C-D bonds using a deuterium source. symeres.comd-nb.info Various catalysts and conditions, including acids, bases, and metal catalysts, can facilitate this exchange. d-nb.info D₂O is an ideal deuterium source due to its abundance and low cost. d-nb.info

De Novo Synthesis with Labeled Precursors: This approach involves constructing the target molecule from the ground up using building blocks that already contain the isotopic label. symeres.comacanthusresearch.com This method offers greater control over the position and number of isotopic substitutions. acanthusresearch.com

For the synthesis of deuterated Ezetimibe analogues, specific deuterated reagents are utilized. For example, d₃-methylation reagents have been developed to introduce a CD₃ group into molecules like ezetimibe. d-nb.inforesearchgate.net These reagents are often prepared from sources like CD₃OD or CD₃I. d-nb.info

A general representation of a deuteration reaction is shown below:

R-H + D-source --(catalyst)--> R-D + H-source

Where R-H is the starting material and D-source is a deuterated reagent.

Stereochemical Control in Synthesis

The synthesis of ezetimibe and its impurities is complicated by the presence of three chiral centers, which can result in eight possible stereoisomers. newdrugapprovals.orgscience24.com Achieving the correct stereochemistry is a significant challenge, as different stereoisomers can have vastly different pharmacological and toxicological properties. rhhz.net

The stereochemical outcome of the synthesis is often determined at key steps. For instance, in one of the common synthetic routes for ezetimibe, the stereoselective reduction of a ketone intermediate is crucial for establishing the desired configuration of the hydroxyl group. researchgate.netacs.org Biocatalytic methods, using enzymes like ketoreductases (KREDs), have been effectively employed for this purpose, often providing higher yields and enantiomeric excess compared to traditional chemical methods. acs.orggoogle.com

Domino reactions, which involve a series of transformations in a single step, have also been utilized to achieve full stereochemical control in the synthesis of ezetimibe analogues. nih.govnih.gov These methods can efficiently construct the β-lactam core with the desired stereochemistry. nih.govnih.gov The formation of certain stereoisomeric impurities, such as (R,R,S)-"iso-ezetimibe," can be particularly problematic as they are difficult to remove from the final product. newdrugapprovals.orgscience24.com Therefore, controlling the stereochemistry of key intermediates is paramount for producing stereochemically pure ezetimibe and its related compounds. newdrugapprovals.orgscience24.com

Purification Methodologies for Deuterated Impurities

After synthesis, the purification of deuterated impurities is essential to remove any unreacted starting materials, non-deuterated species, and other byproducts. smolecule.com Isotopic mixtures can be challenging to separate using standard purification techniques. nih.gov

Commonly employed purification methods include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of pharmaceutical impurities. researchgate.net Preparative HPLC can be used to isolate impurity monomers in high purity. Column chromatography is also a standard method for purifying reaction mixtures. rhhz.netresearchgate.net

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. rhhz.net By dissolving the crude product in a suitable solvent and allowing it to crystallize slowly, impurities can be left behind in the mother liquor. This method was used to purify a key intermediate in the synthesis of ezetimibe. rhhz.net

Washing and Extraction: For removing water-soluble impurities, washing the reaction mixture with an aqueous solution is a common practice. google.com Liquid-liquid extraction can also be used to separate the desired compound from impurities based on their differential solubility in two immiscible liquid phases.

Analytical Methodologies for Ezetimibe D4 Diol Impurity

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in the separation and quantification of impurities in pharmaceutical substances. For Ezetimibe-d4 Diol Impurity, a range of liquid and gas chromatographic methods can be employed for effective impurity profiling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. While specific methods validated exclusively for this compound are not extensively documented in publicly available literature, methods developed for ezetimibe (B1671841) and its non-deuterated impurities provide a strong basis for adaptation.

Reverse-phase HPLC is the most common mode used for the separation of ezetimibe and its related substances. researchgate.net The choice of a suitable stationary phase is critical for achieving the desired separation. Commonly used columns include C8 and C18. nih.goviosrjournals.org For instance, a Zorbax Rx C8 column has been utilized for the related substances analysis of ezetimibe. nih.gov Chiral stationary phases, such as Chiralpak columns, are also employed to separate stereoisomers of ezetimibe, which can be relevant for the diol impurity as well. oup.comwisdomlib.orgscirp.org

The mobile phase composition is another key parameter. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov Gradient elution is often preferred over isocratic elution to achieve better separation of a wide range of impurities with different polarities. nih.gov

Table 1: Exemplary HPLC Conditions for Ezetimibe Impurity Profiling (Adaptable for this compound)

ParameterCondition 1Condition 2
Column Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)Kinetex 5 µm F5 (150 x 4.6 mm)
Mobile Phase A 0.1% Orthophosphoric acid in waterWater
Mobile Phase B AcetonitrileAcetonitrile/Methanol
Gradient Gradient programGradient program
Flow Rate 1.3 mL/min1.0 mL/min
Detection UV at 220 nmUV at 238 nm
Column Temp. 35 °CNot specified

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling. The use of sub-2 µm particle columns in UPLC systems allows for faster analysis times and improved separation efficiency.

Methods developed for the separation of ezetimibe and its degradation products can be adapted for the analysis of this compound. researchgate.net For example, a stability-indicating UPLC method for ezetimibe and its degradation products has been developed using a C18 column. tandfonline.com

Table 2: Illustrative UPLC Conditions for Ezetimibe Analysis (Potentially applicable to this compound)

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Gradient program
Flow Rate 0.4 mL/min
Detection UV at 232 nm
Column Temp. 40 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less utilized for the analysis of non-volatile and thermally labile compounds like ezetimibe and its impurities. However, with appropriate derivatization, GC can be a viable technique. Derivatization is often necessary to increase the volatility and thermal stability of the analytes. For ezetimibe, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been employed for GC-MS analysis. nih.gov This approach could potentially be applied to the this compound after careful optimization of the derivatization and chromatographic conditions.

Preparative Chromatography for Impurity Isolation

Preparative chromatography is an essential technique for isolating sufficient quantities of impurities for structural elucidation and for use as reference standards. Both preparative HPLC and column chromatography can be employed for the isolation of the this compound.

The conditions used in analytical HPLC can often be scaled up for preparative purposes. This involves using a larger column diameter and a higher flow rate while maintaining the same stationary and mobile phases. quickcompany.in Column chromatography using silica (B1680970) gel is another common method for the isolation of ezetimibe-related impurities, often employing a solvent system such as a mixture of dichloromethane (B109758) and methanol. google.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of pharmaceutical impurities, providing information about their molecular weight and fragmentation patterns. When coupled with a chromatographic separation technique, it becomes a highly specific and sensitive analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful techniques for the identification and characterization of impurities in complex matrices. These techniques are particularly valuable for deuterated compounds as they can readily distinguish between the labeled and unlabeled species based on their mass-to-charge ratios.

LC-MS methods have been extensively used for the analysis of ezetimibe and its metabolites in various biological matrices, with Ezetimibe-d4 often employed as an internal standard. iosrjournals.orgscirp.orgresearchgate.net These methods provide the foundational parameters for the analysis of the this compound.

Electrospray ionization (ESI) is a commonly used ionization technique for ezetimibe and its analogs. Both positive and negative ion modes can be utilized, though the negative ion mode is frequently reported for ezetimibe. wisdomlib.org In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For Ezetimibe-d4, a precursor ion [M-H]⁻ at m/z 412.1 and a product ion at m/z 270.8 have been reported. iosrjournals.orgscirp.org The mass transition for the this compound would be expected to differ based on its molecular weight. The nominal mass of the non-deuterated Ezetimibe Diol Impurity is 413.46 g/mol . researchgate.net

Table 3: Reported Mass Spectrometric Parameters for Ezetimibe-d4 (Internal Standard)

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Precursor Ion (m/z) 412.1
Product Ion (m/z) 270.8
Declustering Potential (V) -75
Collision Energy (eV) -22

These parameters would serve as a starting point for developing a specific LC-MS/MS method for the characterization and quantification of the this compound. The fragmentation pattern of the diol impurity would need to be studied to identify unique product ions for selective detection.

Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification and identification of the this compound in various matrices. researchgate.net The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the specific detection and structural analysis provided by tandem mass spectrometry.

The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. globalresearchonline.netnih.gov A mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is used to elute the impurity from the column. globalresearchonline.netnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govresearchgate.net ESI is frequently operated in negative ion mode for Ezetimibe and its related compounds. globalresearchonline.netnih.gov Tandem mass spectrometry is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. globalresearchonline.net In this mode, a specific precursor ion of the this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The deuterium (B1214612) labeling (d4) results in a mass shift of +4 amu compared to the unlabeled diol impurity, which is crucial for its use as an internal standard and for distinguishing it from its non-deuterated counterpart. globalresearchonline.net This specific mass transition allows for accurate quantification even at very low concentration levels. nih.gov

Table 1: Representative LC-MS/MS Parameters for Analysis of Ezetimibe-Related Compounds
ParameterConditionReference
Chromatographic Column C18, C8 globalresearchonline.netnih.govnih.gov
Mobile Phase Acetonitrile and Ammonium Formate/Formic Acid Buffer globalresearchonline.netnih.gov
Ionization Mode Electrospray Ionization (ESI) Negative or Positive Mode; APCI globalresearchonline.netnih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) globalresearchonline.netnih.gov
Precursor Ion (m/z) for Ezetimibe 408.4 globalresearchonline.netnih.gov
Product Ion (m/z) for Ezetimibe 271.0 globalresearchonline.netnih.gov
Precursor Ion (m/z) for Ezetimibe-d4 412.1 globalresearchonline.net
Product Ion (m/z) for Ezetimibe-d4 275.1 globalresearchonline.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an alternative technique for the analysis of the this compound. Due to the low volatility and polar nature of the diol impurity, which contains multiple hydroxyl and amine functional groups, direct analysis by GC is not feasible. Therefore, a derivatization step is required to increase its volatility and thermal stability. nih.gov

A common derivatization approach is silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to convert the active hydrogen atoms in the hydroxyl and amine groups into trimethylsilyl (B98337) (TMS) ethers and amines. nih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron impact (EI) ionization mode. nih.gov For quantitative analysis, selected ion monitoring (SIM) is employed, where the mass spectrometer is set to detect specific ions characteristic of the derivatized this compound, thereby enhancing sensitivity and selectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive identification and structural confirmation of impurities. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.net This precision allows for the determination of the elemental composition of the this compound. thermofisher.com

By comparing the experimentally measured accurate mass with the theoretical mass calculated from potential elemental formulas, the molecular formula of the impurity can be confidently established. nih.gov This is a crucial step in the structure elucidation process, especially for novel or unknown impurities detected during synthesis or stability studies. researchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS), can also provide fragmentation data that helps to piece together the structure of the molecule.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous determination of the chemical structure of the this compound. nih.gov These methods provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like the this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. nih.gov

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) are analyzed to map out the proton framework of the molecule. researchgate.netresearchgate.net

¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.netresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.gov

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. nih.gov A 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to determine the spatial proximity of protons, which is vital for confirming stereochemistry. researchgate.net

The collective data from these NMR experiments allows for the unambiguous assignment of the entire molecular structure of the this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov When the this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations.

For the this compound, characteristic absorption bands would be expected for:

O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (alcohol) groups. newdrugapprovals.org

N-H stretching: A band in the region of 3300-3500 cm⁻¹, corresponding to the secondary amine group. newdrugapprovals.org

C-H stretching: Bands for aromatic and aliphatic C-H bonds, typically appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings. newdrugapprovals.org

C-O stretching: Bands in the 1000-1250 cm⁻¹ region, confirming the presence of alcohol functionalities.

This information complements data from other techniques to confirm the presence of key functional groups within the impurity's structure. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The this compound contains multiple aromatic rings, which are strong chromophores that absorb UV light. A UV-Vis spectrum of the impurity would show the wavelength of maximum absorbance (λmax). researchgate.net This characteristic λmax is useful for detection purposes in chromatographic techniques like HPLC, where a UV detector is commonly employed. semanticscholar.org While not providing detailed structural information on its own, it is a key parameter for developing quantitative analytical methods. researchgate.net

Impurity Profiling and Characterization Studies of Ezetimibe D4 Diol Impurity

Comprehensive Impurity Profiling Strategies for Deuterated Compounds

Impurity profiling of deuterated compounds such as Ezetimibe-d4 is a critical aspect of drug development and quality control. The process involves a multi-faceted approach to detect, identify, and quantify impurities. Strategies are often more complex than for non-deuterated APIs due to the potential for isotopic scrambling and the presence of isotopologues, which are molecules that differ only in their isotopic composition.

A comprehensive strategy begins with the use of high-resolution analytical techniques capable of separating and detecting structurally similar compounds. The primary goals are to create a complete profile of all potential impurities and to understand their origin, whether from the synthesis process, degradation, or storage.

Key components of a comprehensive impurity profiling strategy for deuterated compounds include:

Orthogonal Analytical Techniques: Employing multiple analytical methods with different separation mechanisms to ensure all impurities are detected. This commonly includes a combination of liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS).

Forced Degradation Studies: Subjecting the deuterated drug substance to stress conditions such as heat, light, humidity, acid, and base hydrolysis to identify potential degradation products.

Isotopic Purity and Distribution Analysis: Determining the percentage of deuteration at the intended sites and identifying the distribution of different isotopologues. This is crucial as incompletely deuterated species can be considered impurities.

The following table outlines common analytical techniques used in the impurity profiling of deuterated compounds:

Analytical TechniqueApplication in Impurity Profiling of Deuterated Compounds
High-Performance Liquid Chromatography (HPLC) Primary method for separation of the main compound from its impurities based on polarity.
Ultra-Performance Liquid Chromatography (UPLC) Offers higher resolution and faster analysis times compared to HPLC for complex impurity mixtures.
Gas Chromatography (GC) Used for volatile impurities and requires derivatization for non-volatile compounds.
Mass Spectrometry (MS) Provides mass information for the identification of impurities and confirmation of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed structural information and is crucial for confirming the position of deuterium (B1214612) labeling.

Methodologies for Isolation and Enrichment of Ezetimibe-d4 Diol Impurity

The isolation and enrichment of the this compound are essential prerequisites for its structural characterization and for the preparation of a reference standard. Given that impurities are often present at very low concentrations, these processes require highly efficient and selective techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone for the isolation of pharmaceutical impurities. The principle involves scaling up an analytical HPLC method to accommodate larger sample loads, allowing for the collection of fractions containing the impurity of interest. For the this compound, a reversed-phase HPLC method would likely be employed, leveraging the polarity difference between the diol impurity and the parent Ezetimibe-d4.

Solid-Phase Extraction (SPE) serves as a valuable technique for the enrichment of the target impurity from a complex mixture. SPE can be used as a pre-purification step before preparative HPLC to concentrate the this compound, thereby improving the efficiency of the subsequent isolation. The selection of the SPE sorbent and elution solvents is critical and is based on the chemical properties of the impurity.

The general workflow for the isolation and enrichment of the this compound is as follows:

Method Development: An analytical HPLC method is developed to achieve optimal separation of the this compound from Ezetimibe-d4 and other impurities.

Sample Preparation and Enrichment (Optional): The bulk drug substance is dissolved in a suitable solvent, and SPE may be used to enrich the fraction containing the diol impurity.

Preparative HPLC: The enriched sample is injected onto a preparative HPLC column.

Fraction Collection: Fractions are collected as the eluent exits the detector. The fraction corresponding to the peak of the this compound is collected.

Purity Analysis: The collected fraction is analyzed to confirm its purity.

Solvent Removal: The solvent is removed from the purified fraction, typically through lyophilization or evaporation, to yield the isolated impurity.

Structural Elucidation Strategies for this compound

Once the this compound has been isolated in sufficient purity and quantity, the next critical step is the unambiguous determination of its chemical structure. This is achieved through a combination of sophisticated spectroscopic techniques.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in deducing the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable clues about the molecule's structure. For Ezetimibe-d4, a known fragmentation pattern involves the azetidine (B1206935) ring, leading to a product ion at m/z 275.10. clearsynth.com A similar fragmentation pathway would be expected for the diol impurity, with mass shifts corresponding to the structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for structural elucidation. A suite of NMR experiments is typically performed:

¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms. In a deuterated compound, the absence of signals at specific positions can confirm the location of deuterium.

¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.

²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, confirming the sites of deuteration.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

The chemical name for a related, non-deuterated impurity, Ezetimibe (B1671841) Diol Impurity, is (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol. acs.org The structural elucidation of the this compound would aim to confirm this base structure and pinpoint the location of the four deuterium atoms.

The following table summarizes the key spectroscopic data used for the structural elucidation of the this compound:

Spectroscopic TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern to deduce structural motifs.
¹H NMR Information on proton environments and confirmation of deuterium locations (by signal absence).
¹³C NMR Information on the carbon framework.
²H NMR Direct detection and confirmation of deuterium positions.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms to build the complete molecular structure.

Investigation of Cross-Signal Contributions in Deuterated Internal Standards

In quantitative bioanalysis using LC-MS/MS, deuterated compounds are frequently used as internal standards (IS) for their non-deuterated counterparts. The assumption is that the deuterated IS will have identical chemical and physical properties to the analyte, except for its mass. However, this is not always the case, and cross-signal contributions can occur, leading to inaccurate quantification.

Cross-signal contribution refers to the interference between the mass spectrometric signals of the analyte and its deuterated internal standard. nih.gov This can happen in two primary ways:

Analyte contribution to the IS signal: The natural isotopic abundance of the analyte can result in a small percentage of molecules having a mass that overlaps with the mass of the deuterated IS. nih.govnih.gov For example, the presence of ¹³C isotopes in the non-deuterated analyte can lead to an M+1 or M+2 peak that corresponds to the mass of a deuterated IS.

IS contribution to the analyte signal: The deuterated IS may contain a small amount of the non-deuterated analyte as an impurity from its synthesis.

These cross-signal contributions can lead to non-linear calibration curves and biased results. nih.gov The investigation of these effects is a critical part of method validation. This involves analyzing blank samples spiked with only the analyte to check for a signal in the IS channel, and vice versa.

Several factors can influence the extent of cross-signal contributions:

Degree of Deuteration: A higher number of deuterium atoms in the IS creates a larger mass difference from the analyte, reducing the likelihood of overlap from natural isotopes.

Isotopic Purity of the IS: The IS should be of the highest possible isotopic purity to minimize the presence of the non-deuterated analyte.

Chromatographic Separation: In some cases, a slight chromatographic separation between the analyte and its deuterated IS can occur due to the isotope effect. If this separation is significant, it can lead to differential matrix effects and further complicate quantification. chromatographyonline.com

Strategies to mitigate cross-signal contributions include:

Using an IS with a higher degree of deuteration (e.g., d5 or d7 instead of d2 or d3).

Careful selection of precursor and product ions in MS/MS methods to avoid overlapping fragments.

Employing mathematical correction factors in the calibration model. nih.gov

Advanced Analytical Strategies and Method Development

Development of Stability-Indicating Methods for Ezetimibe (B1671841) and its Deuterated Impurities

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the API due to degradation. Crucially, it must also be able to separate and quantify any degradation products or impurities formed, ensuring that the analytical signal from the API is not interfered with by these other components. derpharmachemica.com The development of such methods is essential for assessing the intrinsic stability of a drug and is a requirement for regulatory submissions.

For ezetimibe and its isotopically labeled analogues, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for developing stability-indicating assays. scispace.comtandfonline.com The process typically involves subjecting the drug substance to forced degradation under a variety of stress conditions as stipulated by the International Council on Harmonisation (ICH) guidelines. ijpsonline.com These conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. derpharmachemica.comtandfonline.com

The objective of forced degradation is to generate potential degradation products and demonstrate the method's ability to resolve them from the parent drug, ezetimibe. tandfonline.com For instance, studies have shown that ezetimibe is susceptible to degradation under acidic and basic conditions, while remaining relatively stable under oxidative, photolytic, and thermal stress. tandfonline.comlongdom.org

In one study, forced degradation of ezetimibe was carried out under various conditions, and the resulting degradation was quantified using an RP-HPLC method. The results highlighted the conditions under which the drug is most unstable. derpharmachemica.com Another study employed UPLC-MS/MS to characterize four degradation products formed under acid and base stress conditions, demonstrating the power of hyphenated techniques in impurity identification. tandfonline.com The separation of these impurities from the main ezetimibe peak is critical and validates the method's specificity. derpharmachemica.com

Table 1: Summary of Forced Degradation Studies of Ezetimibe

This table summarizes the conditions and outcomes of forced degradation studies on ezetimibe from various research findings.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl2 hours at 80°C10.71% derpharmachemica.com
1.0 M HCl24 hours at 60°CSignificant tandfonline.com
1N HCl3 hours at 60°C12.4% longdom.org
Alkaline Hydrolysis 0.1 M NaOH2 hours at 80°C1.06% derpharmachemica.com
0.1 M NaOH18 hours at 60°CSignificant tandfonline.com
1N NaOHNot Specified13.5% longdom.org
Alkali HydrolysisNot Specified>15% tandfonline.com
Oxidative Degradation 30% v/v H₂O₂2 hours at 80°C1.37% derpharmachemica.com
3% H₂O₂4 hours at RTNot Observed tandfonline.com
30% H₂O₂Not Specified15.8% longdom.org
Thermal Degradation Dry HeatNot Specified8.25% derpharmachemica.com
Dry Heat48 hours at 105°CNot Observed tandfonline.com
Dry Heat6 hours at 105°C16.6% longdom.org
Photolytic Degradation UV LightNot Specified2.49% derpharmachemica.com
UV light (254 nm)48 hoursNot Observed tandfonline.com

RT: Room Temperature

The chromatographic conditions, including the choice of stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724), phosphate (B84403) buffer), flow rate, and detection wavelength (typically around 232 nm for ezetimibe), are meticulously optimized to achieve adequate resolution between ezetimibe and all potential impurities, including deuterated variants like Ezetimibe-d4 Diol Impurity. ijpsonline.comnih.gov The validation of these methods in accordance with ICH Q2(R1) guidelines ensures they are accurate, precise, specific, linear, and robust for their intended purpose. ijpsonline.comtandfonline.com

Quality by Design (QbD) Approaches in Analytical Method Development for Impurities

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ijpsonline.com When applied to analytical method development (an approach often termed Analytical QbD or AQbD), it results in a more robust and flexible method that is well-understood and less prone to failure during routine use. ijpsonline.comnih.gov

The AQbD process for an impurity analysis method, such as for this compound, involves several key steps:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the method, such as the need to separate and quantify specific impurities with a certain level of accuracy and precision.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the variables that can affect the CMAs (e.g., mobile phase pH, column temperature, flow rate). nih.gov

Risk Assessment: A risk assessment is performed to identify the CMPs that are most likely to impact the CMAs.

Design of Experiments (DoE): DoE is used to systematically study the effects of the identified CMPs on the method's performance. nih.gov This allows for the mapping of a "design space," which is the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality. ijpsonline.com

Control Strategy and Lifecycle Management: A control strategy is developed to ensure the method consistently operates within the design space. This includes defining system suitability criteria and protocols for method transfer and continuous monitoring. researchgate.net

For the analysis of ezetimibe and its impurities, QbD has been successfully applied to develop robust HPLC and UPLC methods. ijpsonline.comnih.gov For example, a study on the simultaneous estimation of ezetimibe and glimepiride (B1671586) used a QbD approach to optimize parameters like the proportion of mobile phase components and buffer concentration to achieve optimal separation and peak shape. ijpsonline.com Another study used a two-level full factorial design (2^5) to optimize an RP-HPLC method for ezetimibe in a combination product, studying factors like pH, flow rate, and column temperature. nih.gov

Table 2: Example of Factors and Levels in a QbD Experimental Design for Ezetimibe Analysis

This table illustrates a hypothetical experimental design for optimizing an HPLC method for ezetimibe and its impurities.

Critical Method Parameter (CMP)Low Level (-1)High Level (+1)
Mobile Phase pH 3.04.0
Column Temperature (°C) 3545
Flow Rate (mL/min) 0.81.2
Acetonitrile in Mobile Phase (%) 4555
Buffer Concentration (mM) 2040

By using QbD, analysts can move away from a traditional, one-factor-at-a-time approach to a more holistic understanding of the method, ensuring its robustness and reliability for the analysis of ezetimibe and its deuterated impurities. nih.govresearchgate.net

Chemometric Applications in Impurity Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of impurity analysis, chemometric techniques can be powerful tools for optimizing separations and analyzing complex chromatographic data, especially when dealing with multiple impurities or co-eluting peaks. rug.nlnih.gov

For impurity profiling using techniques like HPLC with photodiode array (PDA) detection, a large amount of data is generated in the form of chromatograms at multiple wavelengths. scilit.com Chemometric tools can be applied to this data to enhance the analytical capabilities:

Method Optimization: Response surface methodology, often used within a QbD framework, is a chemometric approach to efficiently find the optimal conditions for a chromatographic separation by modeling the relationship between method parameters and responses like peak resolution.

Peak Purity and Resolution: Multivariate curve resolution techniques, such as Principal Component Analysis (PCA), can be used to analyze multi-wavelength or mass spectrometric data to deconvolve overlapping or co-eluting peaks. nih.gov This is particularly useful for detecting trace impurities that might be hidden under the main drug peak. nih.govoup.com

Impurity Profiling and Comparison: PCA and Partial Least Squares (PLS) can be used to compare impurity profiles across different batches of a drug substance. oup.com This allows for the identification of variations in the manufacturing process and can help in distinguishing between different sources or formulations of a drug based on their unique impurity fingerprints. oup.comchromatographyonline.com

While specific applications of chemometrics to "this compound" are not extensively documented in public literature, the principles are broadly applicable. For instance, a study could use PCA on HPLC-PDA data from multiple batches of ezetimibe to build a model of the normal operating condition. nih.gov Any new batch that deviates significantly from this model could be flagged for further investigation, potentially indicating the presence of a new impurity or an unusual level of a known one. nih.gov This approach provides a more objective and quantitative way to assess chromatographic data compared to simple visual inspection. nih.govscilit.com

Micro- and Nano-Scale Analytical Techniques for Trace Impurity Detection

The detection and quantification of impurities at trace levels (parts-per-million or lower) is a significant challenge in pharmaceutical analysis. nih.gov This is especially true for potentially genotoxic impurities (GTIs), which have very low acceptable limits. nih.gov Micro- and nano-scale analytical techniques offer enhanced sensitivity, reduced sample and solvent consumption, and the potential for high-throughput analysis, making them well-suited for trace impurity detection.

Key advanced techniques applicable to the analysis of impurities like this compound include:

Hyphenated Mass Spectrometry (MS) Techniques: The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS, GC-MS) is a cornerstone of modern impurity analysis. biomedres.usresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. apacsci.com Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which is critical for the definitive identification of trace-level compounds. tandfonline.com UPLC-MS/MS, for example, has been used to characterize the degradation products of ezetimibe. tandfonline.comlongdom.org

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that operates on a micro-scale. It offers a different separation mechanism compared to HPLC, based on the charge-to-size ratio of analytes. This makes it an excellent orthogonal technique for impurity analysis, capable of resolving impurities that may co-elute in an HPLC system. rug.nl

Microfluidics and Lab-on-a-Chip: These technologies integrate multiple analytical steps (such as sample preparation, separation, and detection) onto a single small chip. While still an emerging area for routine pharmaceutical quality control, these nano-scale platforms promise rapid analysis with extremely low sample volumes, which could be advantageous for analyzing precious reference standards or limited-quantity samples.

For an impurity like this compound, which may be present at very low levels, the high sensitivity of techniques like LC-MS/MS is invaluable. nih.gov Conventional UV detection may not be sufficient for trace-level quantification, whereas MS-based detectors can offer the required sensitivity and selectivity to ensure that even minute quantities of impurities are accurately controlled. nih.govresearchgate.net

Regulatory Framework and Academic Implications for Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has developed a series of comprehensive guidelines that are the global benchmark for impurity management in pharmaceuticals. jpionline.org These guidelines provide a systematic approach for the control of different types of impurities, including organic, inorganic, and genotoxic substances.

The ICH Q3A guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It establishes thresholds at which impurities must be reported, identified, and qualified. ich.orgmca.gm The qualification process involves assessing the biological safety of an impurity. ikev.org

Organic impurities, such as Ezetimibe-d4 Diol Impurity, can arise during the manufacturing process or during the storage of the new drug substance. ich.org The guideline sets thresholds for these impurities based on the maximum daily dose of the drug substance. pda.org These thresholds determine the action required by the manufacturer.

Reporting Threshold : The level above which an impurity must be reported in a registration application. slideshare.net

Identification Threshold : The level above which the structure of an impurity must be determined. ikev.orgfda.gov

Qualification Threshold : The level above which an impurity's safety must be established through toxicological or other studies. slideshare.net

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day (whichever is lower) 0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Data derived from ICH Q3A(R2) guidelines. pda.org

For an impurity like this compound, its level in the Ezetimibe (B1671841) drug substance would be compared against these thresholds to determine the necessary regulatory steps. If its concentration exceeds the identification threshold, spectroscopic studies (e.g., NMR, MS) would be required to confirm its structure. If it surpasses the qualification threshold, its safety profile would need to be evaluated. ikev.org

Complementing ICH Q3A, the Q3B guideline focuses on impurities that arise during the manufacturing and storage of the new drug product. europa.eugmp-compliance.org This includes degradation products of the active pharmaceutical ingredient (API) and reaction products of the API with excipients or container closure systems. europa.eu

The principles are similar to Q3A, with thresholds for reporting, identification, and qualification of degradation products being based on the maximum daily dose of the drug substance in the product. fda.govgmpinsiders.com

Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg 0.1% 0.2% 1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg 0.1% 0.2% 0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g 0.1% 0.2% 0.2% or 3 mg TDI (whichever is lower)
> 2 g 0.1% 0.1% 0.15%

TDI: Total Daily Intake. Data derived from ICH Q3B(R2) guidelines. pda.orggmpinsiders.comikev.orgscribd.com

If this compound were to form as a degradation product in the final Ezetimibe tablet, its levels would be monitored through stability studies and controlled according to the limits derived from these thresholds. europa.eu

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgeuropa.eu This guideline is crucial because such impurities can pose a significant safety risk even at very low levels. ich.orgshimadzu.com.cn It complements the approaches described in ICH Q3A and Q3B. ich.org

The M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to pose a negligible cancer risk. For most genotoxic impurities, this is set at 1.5 µ g/day .

The assessment process for an impurity like this compound under ICH M7 would involve:

Hazard Assessment : An initial analysis of the impurity's structure for any alerts for DNA reactivity, often using computational toxicology (in silico) models.

Classification : Based on the assessment, the impurity is placed into one of five classes, ranging from known mutagenic carcinogens (Class 1) to impurities with no structural alerts or evidence of mutagenicity (Class 5).

Control Strategy : For impurities that are confirmed or suspected to be mutagenic, a control strategy is developed to ensure the level in the final product is below the acceptable limit (e.g., TTC). europa.eu

If this compound were to be assessed, its chemical structure would be analyzed for any structural features known to be associated with mutagenicity. If no alerts were found, it would typically be managed under the less stringent ICH Q3A/Q3B guidelines. If an alert was present, further testing, such as an Ames test, would be required to confirm or refute its mutagenic potential. ich.org

For an impurity such as this compound, the specification for the Ezetimibe drug substance and drug product would include:

A list of specified impurities : This includes identified and unidentified impurities that are controlled with specific acceptance criteria. ich.org

Acceptance Criteria : These are numerical limits, ranges, or other criteria for the listed impurities. europa.eu The acceptance criteria are justified based on data from batches used in clinical and safety studies, as well as the analytical and manufacturing process capabilities. fda.gov

The decision to include an impurity in the specification and the justification for its proposed acceptance criterion are key aspects of a regulatory submission. gmp-compliance.org The limits set for this compound would be based on the qualification thresholds from Q3A/Q3B and a consideration of what is achievable by the manufacturing process. europeanpharmaceuticalreview.com

The ICH Q3D guideline establishes a risk-based approach for the control of elemental impurities in drug products. ich.orgeuropa.eu These impurities may be present from catalysts used in synthesis, manufacturing equipment, or container closure systems. ich.org

The guideline classifies 24 elemental impurities into different classes based on their toxicity and likelihood of occurrence. westpharma.com It establishes a Permitted Daily Exposure (PDE) for each element. europa.euich.org

As an organic molecule, this compound falls outside the scope of ICH Q3D. This guideline is concerned with metallic impurities (e.g., Lead, Mercury, Palladium) and not organic process-related impurities or degradation products. europa.euich.org The control of elemental impurities in a final Ezetimibe drug product would be governed by Q3D, but the control of the this compound itself is managed under Q3A and Q3B.

Pharmacopoeial Standards and Harmonization Efforts

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide public standards for the quality of medicines. knorspharma.com They contain monographs for specific drug substances, products, and excipients. europa.eu

A monograph for a drug substance like Ezetimibe typically includes:

The official name and chemical structure.

A series of tests, procedures, and acceptance criteria for identity, strength, quality, and purity.

Specific tests for known impurities, often including relative retention times for chromatographic procedures and acceptance limits. usp.org

For instance, the USP monograph for Ezetimibe provides detailed analytical procedures for assay and the control of organic impurities. phenomenex.com While a specific deuterated diol impurity may not be individually listed, the monograph will contain general limits for unspecified impurities and a total impurity limit. The availability of well-characterized reference standards for impurities is crucial for accurate testing. knorspharma.comsynthinkchemicals.com

Harmonization efforts, facilitated by organizations like the Pharmacopoeial Discussion Group (PDG), aim to align standards across different major pharmacopoeias. This reduces the burden on manufacturers who market their products globally by allowing them to perform a single set of tests to meet multiple regulatory requirements.

Academic Research Contributions to Impurity Control Strategies

Academic research plays a fundamental role in developing and advancing the strategies used to control pharmaceutical impurities. resolvemass.cabiomedres.us These contributions are crucial for understanding the formation of impurities and for developing the sophisticated analytical methods required for their detection, identification, and quantification at very low levels. rroij.comnih.gov The insights gained from academic studies provide the scientific foundation for the robust manufacturing processes and control strategies that are essential for ensuring drug quality and safety. researchwithrutgers.comaquigenbio.com

A primary area of academic contribution is the development and refinement of analytical techniques for impurity profiling. nih.gov Impurity profiling is the systematic process of identifying and quantifying impurities in pharmaceutical products. biomedres.us Academic laboratories have been at the forefront of advancing various analytical methods that are now standard in the pharmaceutical industry. rroij.com These techniques allow for the separation and structural elucidation of impurities, even when they are present in trace amounts alongside the active pharmaceutical ingredient (API). nih.govregistech.com

Furthermore, academic research significantly contributes to understanding the mechanisms of impurity formation. researchwithrutgers.com By investigating synthetic pathways and degradation routes, researchers can identify potential process-related impurities and degradation products. registech.com This knowledge is invaluable for process chemists and formulation scientists, as it allows them to optimize reaction conditions, select appropriate starting materials, and design stable formulations to minimize the formation of unwanted substances. researchwithrutgers.comaquigenbio.com This proactive approach to impurity control, often aligned with the principles of Quality by Design (QbD), is a cornerstone of modern pharmaceutical development. emanresearch.org

The following table highlights key analytical techniques, largely developed or enhanced through academic research, that are instrumental in the control of impurities like this compound.

Table 3: Key Analytical Techniques in Impurity Control

Analytical TechniqueContribution to Impurity Control
High-Performance Liquid Chromatography (HPLC) A cornerstone technique for separating, detecting, and quantifying impurities in drug substances and products. resolvemass.cabiomedres.us It is highly versatile and can be applied to a wide range of non-volatile and thermally unstable compounds. biomedres.us
Gas Chromatography (GC) Primarily used for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities. biomedres.usaquigenbio.com
Mass Spectrometry (MS) Often coupled with chromatographic techniques (LC-MS, GC-MS), MS provides molecular weight information and structural details, which are critical for the definitive identification of unknown impurities. rroij.comaquigenbio.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for the unambiguous structural elucidation of isolated impurities. resolvemass.canih.gov It provides detailed information about the molecular structure, which is essential for confirming the identity of an impurity. aquigenbio.com
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition for unknown impurities, which greatly aids in their identification. emanresearch.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Used for the detection and quantification of elemental and inorganic impurities. resolvemass.caemanresearch.org

Through these and other research efforts, academia provides the tools and fundamental knowledge that enable the pharmaceutical industry to meet and exceed the stringent regulatory requirements for impurity control, ultimately ensuring the delivery of safe and effective medicines to patients. eco-vector.comresolvemass.ca

Future Perspectives in Deuterated Impurity Research

Innovations in Synthesis of Deuterated Impurity Standards

The availability of high-purity deuterated impurity standards is fundamental for the accurate identification and quantification of impurities in deuterated APIs. Innovations in synthetic chemistry are paving the way for more efficient and selective methods to produce these critical reference materials.

Recent strategies have focused on novel catalytic processes that facilitate hydrogen/deuterium (B1214612) (H/D) exchange reactions under mild conditions, avoiding the need for extreme pH, high temperatures, or heavy metals. doi.org For instance, an ionic liquid catalyst system using 1-n-butyl-2,3-dimethylimidazolium prolinate has demonstrated high efficiency in catalyzing H/D exchange reactions for APIs using deuterated chloroform (CDCl3) as the deuterium source. doi.org This method has successfully incorporated deuterium with up to 95% efficiency into specific molecular sites. doi.org

Other established methods for producing deuterated compounds include chemical synthesis using deuterated reagents and solvents like D2O or CD3OD, and fermentation-based approaches where microorganisms are grown in deuterated media. mdpi.com Multicomponent reactions (MCRs) are also being explored to rapidly generate libraries of deuterated, drug-like molecules, which can be valuable for creating a wide range of impurity standards. beilstein-journals.org These advancements are crucial for scaling up the production of deuterated standards, ensuring their availability for quality control throughout the pharmaceutical industry. doi.org The growing demand for deuterated compounds, driven by their use in pharmaceuticals and as solvents for Nuclear Magnetic Resonance (NMR) spectroscopy, is expected to fuel further innovation in synthesis. globalgrowthinsights.comdataintelo.com

Advances in Analytical Sensitivity and Selectivity for Trace Impurities

Ensuring drug safety requires the detection and quantification of impurities at increasingly lower levels, often in the parts-per-million (ppm) range, especially for potentially genotoxic impurities (GTIs). nih.govapacsci.com Modern analytical techniques have significantly advanced to meet these stringent requirements, offering unprecedented sensitivity and selectivity. biomedres.us

Hyphenated chromatographic techniques are central to modern impurity profiling. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating complex mixtures. biomedres.usapacsci.com When coupled with Mass Spectrometry (MS), as in LC-MS and GC-MS, these methods provide a powerful combination of separation and identification capabilities. nih.govresolvemass.ca LC-MS, in particular, is highly effective for characterizing drug impurities due to its high sensitivity and ability to analyze a wide range of compounds. biomedres.usresolvemass.ca

Recent advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), deliver precise mass data that enables scientists to determine elemental compositions and observe fragmentation patterns, which is invaluable for identifying unknown impurities. sterlingpharmasolutions.comthermofisher.com Innovations in ion optics and ionization methods, such as combining Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), ensure that a wide range of impurities with different polarities can be detected. shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the definitive structural elucidation of impurities. biomedres.usveeprho.com Recent leaps in NMR sensitivity, particularly through the use of dedicated cold probes, have enhanced its ability to investigate the structure of minute samples, making it highly valuable for analyzing trace impurities. researchgate.net The combination of chromatographic separation with NMR (LC-NMR) further enhances the ability to separate and structurally elucidate unknown compounds online. tandfonline.com

Analytical TechniquePrimary Application in Impurity AnalysisKey Advantages
HPLC (High-Performance Liquid Chromatography)Separation, detection, and quantification of non-volatile and thermally unstable impurities. biomedres.usHigh sensitivity and accuracy. resolvemass.ca
GC-MS (Gas Chromatography-Mass Spectrometry)Identification and quantification of volatile and semi-volatile impurities, such as residual solvents. resolvemass.caPowerful tool for identifying different substances within a test sample. biomedres.us
LC-MS (Liquid Chromatography-Mass Spectrometry)High-resolution detection and structural elucidation of complex organic impurities. resolvemass.caHigh sensitivity for trace-level detection and accurate quantification. resolvemass.ca
NMR (Nuclear Magnetic Resonance) SpectroscopyDetailed structural elucidation, including stereochemistry and atomic integration. veeprho.comresolvemass.caUnrivaled capability in determining molecular structure without a reference standard. researchgate.net
HRMS (High-Resolution Mass Spectrometry)Provides precise mass data for determining elemental composition and identifying unknown impurities. sterlingpharmasolutions.comEnables clear assignment of chemical formulas to unknown compounds. thermofisher.com

Computational Chemistry and In Silico Approaches for Impurity Prediction

Computational chemistry and in silico (computer-based) modeling are becoming indispensable tools in pharmaceutical development, offering a proactive approach to impurity management. steeronresearch.comschrodinger.com These methods allow researchers to predict the formation of potential impurities and assess their toxicological risks before they are synthesized or detected in the lab.

One of the primary applications is the prediction of degradation pathways. acs.org Software programs like Zeneth use a knowledge base of chemical transformations to predict potential degradation products under various stress conditions (e.g., heat, pH, light). nih.govspringernature.com This allows for a mechanistic understanding of how impurities might form, guiding the development of more stable drug formulations. acs.org

For toxicological assessment, Quantitative Structure-Activity Relationship [(Q)SAR] models are widely used. nih.gov As recommended by the International Council for Harmonisation (ICH) M7 guideline, (Q)SAR can be used to predict the mutagenic potential of impurities, which is critical for assessing DNA reactive impurities. nih.govresearchgate.net These models analyze a molecule's structure to predict its biological activity. scc-gmbh.de

When toxicological data on a specific impurity is scarce, the "read-across" approach is employed. toxminds.comtoxminds.com This technique evaluates the safety of a data-poor impurity by using toxicological data from structurally similar compounds (analogues). researchgate.nettoxminds.com This method, supported by regulatory agencies, helps establish permissible daily exposure levels for impurities without extensive animal testing. toxminds.comtoxminds.com The integration of these in silico tools enables a more efficient, data-driven, and risk-based approach to impurity qualification. nih.govmdpi.com

In Silico ApproachDescriptionApplication in Impurity Management
Degradation Pathway PredictionUses software to simulate chemical reactions and predict products under various stress conditions. acs.orgspringernature.comIdentifies potential degradation impurities early in development; informs stability study design. acs.org
(Q)SAR(Quantitative) Structure-Activity Relationship models that predict the toxicological properties of a chemical from its structure. nih.govAssesses mutagenic and carcinogenic risk of impurities, as per ICH M7 guidelines. researchgate.net
Read-AcrossA data-gap filling technique that uses data from structurally similar compounds to predict the toxicity of an unknown impurity. toxminds.comEvaluates toxicological risks for data-poor impurities to establish safe exposure limits. toxminds.com
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. steeronresearch.comHelps in the early identification and removal of potentially toxic impurities. steeronresearch.comtandfonline.com

Emerging Technologies in Pharmaceutical Impurity Management

Beyond specific synthesis and analytical methods, broader technological strategies are emerging to revolutionize how pharmaceutical impurities are managed throughout the entire manufacturing lifecycle. These technologies aim to build quality into the process from the start, moving from reactive testing to proactive control.

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comispe.org PAT utilizes inline or online analytical tools, such as Near-Infrared (NIR) and Raman spectroscopy, to monitor processes in real-time. longdom.org This provides a deep understanding of the process, enabling real-time adjustments to control the formation of impurities and ensure consistent product quality. mt.comnih.gov PAT is a key enabler of Quality by Design (QbD) and continuous manufacturing, which shifts the focus from end-product testing to building quality and stability into the design of the process itself. mt.comlongdom.org

Q & A

Q. How can researchers integrate computational modeling to predict impurity behavior in novel formulations?

  • Methodological Answer : Apply molecular dynamics simulations to assess solubility and degradation pathways under varying pH/temperature conditions. Validate predictions with empirical data from forced degradation studies. Use software like Gaussian or COSMO-RS for thermodynamic stability profiling .

Tables for Key Data

Parameter Specification Reference
HPLC Detection Wavelength247 nm (for 0.05% detection limit)
LC-MS-MS Molecular Ion (m/z)[M+H]+: Calculated for C24H21D4F2NO3
Stability Testing Conditions40°C ± 2°C / 75% RH ± 5% for 6 months
USP Category for ImpuritiesCategory II (Quantitative/Limit Tests)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.